2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione
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Overview
Description
2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione is a heterocyclic compound that features both isoindoline-1,3-dione and thiadiazole moieties. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the molecule, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with thiadiazole precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with a thiadiazole precursor, such as a thiocyanate intermediate, under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique biological activities.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold but lack the thiadiazole ring.
Thiadiazole derivatives: These compounds contain the thiadiazole ring but differ in the attached functional groups.
Uniqueness
2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and thiadiazole moieties. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-phenylthiadiazol-5-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S/c20-14-11-8-4-5-9-12(11)15(21)19(14)16-13(17-18-22-16)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDPUJFDNRAWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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